Evidence Item 1: 38-Fold Superior PXR Binding Affinity vs. Same-Series Analog LC-7
In a direct head-to-head comparison within the same patent series (US10550091/US10947203) and using the identical LanthaScreen TR-FRET hPXR competitive binding assay, N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide (designated LC-8, BDBM429599) exhibits an IC50 of 10 nM, whereas its closely related structural analog LC-7 (BDBM429598) exhibits an IC50 of 380 nM [1][2]. The key structural difference resides in the bicyclic core: the target compound incorporates a pyrano[4,3-d]thiazole ring system, while LC-7 bears a triazole-sulfonyl scaffold. This 38-fold potency differential underscores the critical contribution of the pyrano[4,3-d]thiazole pharmacophore to high-affinity PXR engagement.
| Evidence Dimension | hPXR competitive binding affinity (TR-FRET) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | LC-7 (BDBM429598): IC50 = 380 nM |
| Quantified Difference | 38-fold more potent (10 nM vs. 380 nM) |
| Conditions | LanthaScreen TR-FRET hPXR competitive binding assay; GST-hPXR-LBD, Tb-anti-GST antibody, fluorescent tracer; as described in US10550091 and US10947203 |
Why This Matters
This demonstrates that structurally similar compounds within the same patent family can differ by nearly two orders of magnitude in target engagement, making compound-level verification essential for experimental reproducibility in PXR binding studies.
- [1] BindingDB. BDBM429599: US10550091, No. LC-8; US10947203, No. LC-8. TR-FRET hPXR competitive binding IC50 = 10 nM. Deposited 2020-2021. View Source
- [2] BindingDB. BDBM429598: US10550091, No. LC-7; US10947203, No. LC-7. TR-FRET hPXR competitive binding IC50 = 380 nM. Deposited 2020. View Source
